molecular formula C16H22O2 B12600737 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one CAS No. 646522-96-5

1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one

Cat. No.: B12600737
CAS No.: 646522-96-5
M. Wt: 246.34 g/mol
InChI Key: NFYUWBKQXAMGHA-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one is an organic compound characterized by the presence of a hydroxyphenyl group attached to a dimethyloctenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one typically involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in the synthesis include catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The double bond in the octenone chain can undergo electrophilic addition reactions, further modulating its activity .

Comparison with Similar Compounds

  • 1-(2-Hydroxyphenyl)ethan-1-one
  • 2-(2-Hydroxyphenyl)acetic acid
  • 2-(2-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Uniqueness: 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a dimethyloctenone chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

646522-96-5

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3,7-dimethyloct-6-en-1-one

InChI

InChI=1S/C16H22O2/c1-12(2)7-6-8-13(3)11-16(18)14-9-4-5-10-15(14)17/h4-5,7,9-10,13,17H,6,8,11H2,1-3H3

InChI Key

NFYUWBKQXAMGHA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1O

Origin of Product

United States

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